molecular formula C3H4Cl2O3S B14726291 5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one CAS No. 13848-85-6

5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one

Cat. No.: B14726291
CAS No.: 13848-85-6
M. Wt: 191.03 g/mol
InChI Key: CDVPAMNWOFRHIR-UHFFFAOYSA-N
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Description

5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds containing both sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one typically involves the chlorination of 1,3-dioxathiolane-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. The general reaction scheme is as follows:

    Starting Material: 1,3-dioxathiolane-2-one

    Chlorinating Agent: Chlorine gas or a suitable chlorinating reagent such as thionyl chloride.

    Reaction Conditions: The reaction is usually conducted at low temperatures to prevent over-chlorination and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 5-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of partially or fully dechlorinated products.

Scientific Research Applications

5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique reactivity.

    Industrial Chemistry: Employed in the production of specialty chemicals and materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The chlorine atoms and the sulfur-oxygen ring structure play a crucial role in its reactivity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5,5-dimethylhydantoin: Another chlorinated heterocyclic compound with similar reactivity.

    1,3-Dibromo-5,5-dimethylhydantoin: Brominated analog with comparable chemical properties.

    N-Chlorosuccinimide: A chlorinating agent with similar applications in organic synthesis.

Uniqueness

5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one is unique due to its specific ring structure containing both sulfur and oxygen atoms, which imparts distinct reactivity compared to other chlorinated compounds. Its ability to undergo selective substitution and oxidation-reduction reactions makes it valuable in various chemical processes.

Properties

CAS No.

13848-85-6

Molecular Formula

C3H4Cl2O3S

Molecular Weight

191.03 g/mol

IUPAC Name

5,5-dichloro-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C3H4Cl2O3S/c4-3(5)1-7-9(6)8-2-3/h1-2H2

InChI Key

CDVPAMNWOFRHIR-UHFFFAOYSA-N

Canonical SMILES

C1C(COS(=O)O1)(Cl)Cl

Origin of Product

United States

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